4-Bromo-1h-indole-7-carbonitrile
Overview
Description
4-Bromo-1H-indole-7-carbonitrile is a brominated indole derivative with a carbonitrile group at the 7-position. Indoles are a significant class of heterocyclic compounds known for their presence in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them valuable in the development of new therapeutic derivatives.
Mode of Action
The exact mode of action can vary depending on the specific indole derivative and its target. Many indole derivatives work by interacting with their targets and causing changes in cellular processes .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely. Many factors can influence their absorption, distribution, metabolism, and excretion (ADME) properties, including their chemical structure and the specific biological system in which they are used .
Result of Action
The result of the action of indole derivatives can vary widely depending on their specific biological activity. For example, some may inhibit the growth of cancer cells, while others may reduce inflammation or fight off viral infections .
Action Environment
The action of indole derivatives can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its ability to interact with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-7-carbonitrile typically involves the bromination of 1H-indole-7-carbonitrile. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst like ferric chloride (FeCl₃). The reaction is usually carried out in a solvent like dichloromethane (DCM) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-indole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form 4-bromo-1H-indole-7-carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine, resulting in 4-bromo-1H-indole-7-amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
4-Bromo-1H-indole-7-carboxylic acid: Formed by oxidation.
4-Bromo-1H-indole-7-amine: Formed by reduction.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-1H-indole-7-carbonitrile has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-1H-indole-2-carboxamide
4-Bromo-1H-indole-3-carbonitrile
6-Bromo-1H-indole-7-carboxylic acid
Properties
IUPAC Name |
4-bromo-1H-indole-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCFPOKROROTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694637 | |
Record name | 4-Bromo-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-46-0 | |
Record name | 4-Bromo-1H-indole-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1H-indole-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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